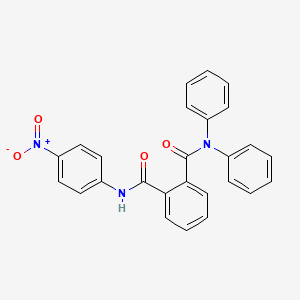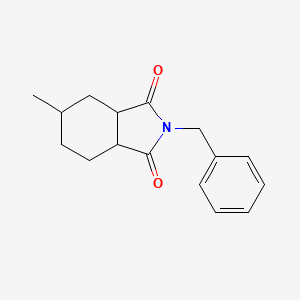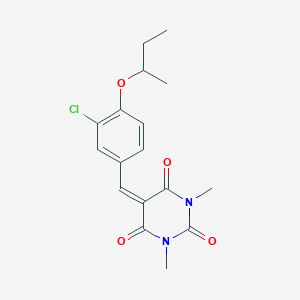
N'-(4-nitrophenyl)-N,N-diphenylphthalamide
Description
Synthesis Analysis
The synthesis of N'-(4-nitrophenyl)-N,N-diphenylphthalamide and related compounds typically involves strategic chemical reactions aimed at introducing specific functional groups that define their chemical behavior and applications. For instance, a study on the synthesis and characterization of novel aromatic polyamides and poly(amideimide)s based on derivatives shows the intricate process of creating compounds with targeted properties through polycondensation reactions involving various aromatic dicarboxylic acid chlorides (Morikawa & Hatakeyama, 1999).
Molecular Structure Analysis
The molecular structure of compounds like N'-(4-nitrophenyl)-N,N-diphenylphthalamide is crucial in determining their reactivity, stability, and overall chemical behavior. Studies involving X-ray diffraction and spectroscopy provide insights into the arrangement of atoms within these molecules and the types of intermolecular interactions they can engage in. For example, research on the crystal structure of related compounds has revealed how hydrogen bonding and dipolar interactions contribute to their stability and reactivity (Glidewell et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of N'-(4-nitrophenyl)-N,N-diphenylphthalamide is influenced by its functional groups, such as the nitro and amide groups. These functionalities can undergo various chemical reactions, including nucleophilic substitution and hydrogen bonding, which are pivotal in synthesizing related compounds and exploring their potential applications. An investigation into the desulfurization reactions of similar compounds provides insights into the chemical transformations these molecules can undergo and the mechanisms driving these processes (Argilagos et al., 1998).
Physical Properties Analysis
The physical properties of N'-(4-nitrophenyl)-N,N-diphenylphthalamide, such as solubility, melting point, and thermal stability, are essential for determining its suitability for various applications. These properties are closely related to the compound's molecular structure and intermolecular forces. Studies on related aromatic polyamides and poly(amideimide)s have shown that these compounds exhibit high thermal stability and good solubility in organic solvents, attributes that are desirable in materials science and engineering applications (Liou et al., 2002).
properties
IUPAC Name |
1-N-(4-nitrophenyl)-2-N,2-N-diphenylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c30-25(27-19-15-17-22(18-16-19)29(32)33)23-13-7-8-14-24(23)26(31)28(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCFGMAUJWMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4009422.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-2-carboxylate](/img/structure/B4009430.png)
![2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4009436.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4009476.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4009483.png)
![ethyl (4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetate](/img/structure/B4009495.png)
